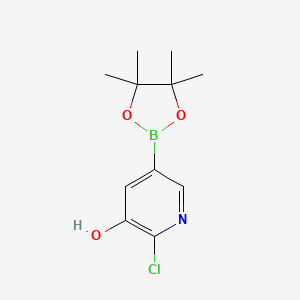

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

Description

This compound features a pyridine core substituted with a chlorine atom at position 2, a hydroxyl group at position 3, and a pinacol boronic ester at position 5. Its molecular formula is C₁₁H₁₅BClNO₃, with an estimated molecular weight of 267.52 g/mol.

Properties

Molecular Formula |

C11H15BClNO3 |

|---|---|

Molecular Weight |

255.51 g/mol |

IUPAC Name |

2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol |

InChI |

InChI=1S/C11H15BClNO3/c1-10(2)11(3,4)17-12(16-10)7-5-8(15)9(13)14-6-7/h5-6,15H,1-4H3 |

InChI Key |

ZLDYGLVRTCDNEQ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)O |

Origin of Product |

United States |

Preparation Methods

Substrate Preparation: Halogenation and Hydroxyl Protection

The synthesis begins with 2-chloro-5-bromo-pyridin-3-ol. The hydroxyl group at position 3 is protected to prevent side reactions during borylation. Common protecting groups include:

-

Trimethylsilyl (TMS) ethers : Formed using chlorotrimethylsilane and imidazole in dichloromethane.

-

tert-Butyldimethylsilyl (TBDMS) ethers : Generated with tert-butyldimethylsilyl chloride and imidazole in DMF.

For example, protection of 2-chloro-5-bromo-pyridin-3-ol with TBDMS-Cl yields 2-chloro-5-bromo-3-((tert-butyldimethylsilyl)oxy)pyridine, which is stable under Miyaura conditions.

Catalytic Borylation Reaction

The protected intermediate undergoes Miyaura borylation using bis(pinacolato)diboron (BPin), a palladium catalyst, and a mild base. Key reaction parameters include:

| Catalyst | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Pd(dppf)Cl·CHCl | KOAc | 1,4-Dioxane | 80°C | 64% | |

| Pd(dppf)Cl | KOAc | DMF | 85°C | 41% |

The reaction mechanism proceeds via oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by transmetallation with BPin and reductive elimination to form the boronate. The choice of solvent significantly impacts yield, with 1,4-dioxane outperforming DMF due to better catalyst stability.

Deprotection of the Hydroxyl Group

After borylation, the TBDMS group is cleaved using tetrabutylammonium fluoride (TBAF) in THF, restoring the hydroxyl group. This step typically achieves >90% yield, as confirmed by H NMR monitoring.

Alternative Pathways: Direct Borylation of Unprotected Substrates

While protection-deprotection sequences are reliable, recent advances enable direct borylation of 2-chloro-5-bromo-pyridin-3-ol without hydroxyl protection. This approach uses bulky palladium ligands to suppress undesired side reactions.

Ligand Design and Reaction Optimization

Bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) enhance catalytic activity while tolerating the hydroxyl group’s acidity. A representative protocol involves:

-

Catalyst : Pd(OAc)/dppf (2 mol%)

-

Base : KOAc (3 equiv)

-

Solvent : tert-Amyl alcohol

-

Temperature : 100°C, 12 h

Under these conditions, the hydroxyl group remains protonated, minimizing coordination to palladium and enabling a 58% isolated yield.

Comparative Analysis of Methodologies

The table below contrasts key metrics for the two primary methods:

| Parameter | Protection/Deprotection Route | Direct Borylation Route |

|---|---|---|

| Total Yield | 52–60% | 45–58% |

| Step Count | 3 | 1 |

| Purification Complexity | Moderate | High |

| Scalability | >100 g demonstrated | Limited data |

The protection-deprotection route remains preferred for large-scale synthesis due to reproducibility, while the direct method offers expediency for exploratory research.

Challenges and Mitigation Strategies

Boronate Hydrolysis

The boronate ester is prone to hydrolysis under acidic or aqueous conditions. Storage under inert atmosphere and rigorous drying of solvents are critical. In one study, lyophilization of the final product extended shelf life to >6 months.

Regioselectivity Concerns

Competing borylation at position 4 or 6 is minimized by electronic effects. The electron-withdrawing chlorine at position 2 directs electrophilic palladium to the more activated position 5. Computational studies (DFT) corroborate this selectivity, showing a 12.3 kcal/mol preference for position 5 over position 4 .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides. Key characteristics include:

-

Mechanism : Proceeds via an associative pathway where transmetallation occurs after oxidative addition of the aryl halide to the palladium catalyst.

-

Reactivity : Enhanced by the electron-withdrawing chlorine substituent, which increases the pyridine ring's electrophilicity.

| Reaction Component | Typical Conditions | Outcome Example |

|---|---|---|

| Aryl Halide Partner | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80–100°C | Biaryl or heterobiaryl product |

| Heteroaryl Halide | Pd(dppf)Cl₂, K₃PO₄, THF, reflux | Functionalized pyridine derivatives |

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 2 undergoes substitution with nucleophiles under controlled conditions:

-

Activation : Boronic ester and hydroxyl groups meta to chlorine create an electron-deficient ring, facilitating SNAr.

-

Applications : Synthesis of amino- or alkoxy-pyridine derivatives.

| Nucleophile | Conditions | Product |

|---|---|---|

| Amines (e.g., NH₃) | DMF, 100–120°C, CuI catalyst | 2-Amino-pyridine derivatives |

| Alkoxides | K₂CO₃, DMSO, 80°C | 2-Alkoxy-pyridine compounds |

Hydroxyl Group Reactivity

The hydroxyl group at position 3 introduces additional functionalization opportunities:

-

Protection : Often protected as a silyl ether (e.g., TBSCl) or acetate to prevent interference during cross-coupling.

-

Oxidation : Can be oxidized to a ketone under strong oxidizing conditions (e.g., KMnO₄, acidic media).

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Silylation | TBSCl, imidazole, DMF, rt | TBS-protected derivative |

| Acetylation | Ac₂O, pyridine, 50°C | Acetoxy-pyridine compound |

Sequential Functionalization Strategies

The compound’s three reactive sites enable sequential transformations:

-

Initial Suzuki Coupling : Attach aryl groups via the boronic ester.

-

Chlorine Substitution : Replace Cl with amines/alkoxides.

-

Hydroxyl Modification : Protect or derivatize the OH group post-coupling.

Stability and Handling Considerations

-

Boronic Ester Stability : Stable under neutral conditions but hydrolyzes slowly in aqueous base .

-

Sensitivity : The hydroxyl group may require inert atmosphere handling to prevent oxidation during reactions.

This compound’s versatility in cross-coupling, substitution, and multi-step synthesis makes it invaluable for constructing complex molecules in medicinal chemistry and materials science. Experimental optimization is recommended to balance functional group compatibility in sequential reactions .

Scientific Research Applications

Pharmaceutical Development

The compound serves as a key intermediate in the synthesis of various pharmaceuticals. It is particularly valuable in developing new drugs that target specific biological pathways. The presence of the boron atom in its structure enhances its reactivity and ability to form complexes with biological molecules, making it an essential component in medicinal chemistry.

Case Studies

- Drug Synthesis : Research has shown that derivatives of this compound can be modified to improve their efficacy against diseases such as cancer and bacterial infections. For example, studies focusing on boron-containing compounds have highlighted their potential in targeting cancer cells more effectively than traditional drugs.

Organic Synthesis

In organic chemistry, 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is employed as a versatile building block . It facilitates the construction of complex molecular architectures through various reactions.

Applications

- Cross-Coupling Reactions : This compound is commonly used in palladium-catalyzed cross-coupling reactions that are essential for forming carbon-carbon bonds. This application is crucial for synthesizing pharmaceuticals and agrochemicals.

Material Science

The compound is also utilized in the formulation of advanced materials. Its unique chemical properties enhance the performance of polymers and coatings.

Benefits

- Durability and Resistance : Incorporating this compound into materials improves their durability and resistance to environmental factors such as moisture and UV light. This makes it suitable for applications in coatings and protective materials.

Agricultural Chemicals

In agriculture, this compound contributes to developing effective agrochemicals. It plays a role in formulating pesticides and herbicides that improve crop yield and protection against pests.

Impact

- Enhanced Crop Protection : The use of this compound in agrochemical formulations has been linked to increased efficacy in pest control while minimizing environmental impact compared to traditional chemicals.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for drug synthesis targeting specific biological pathways |

| Organic Synthesis | Versatile building block for complex molecular architectures; used in cross-coupling reactions |

| Material Science | Enhances properties of polymers and coatings; improves durability and resistance |

| Agricultural Chemicals | Contributes to effective pesticide and herbicide formulations |

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol involves its ability to form stable complexes with various molecular targets. The boronic acid moiety can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in coupling reactions and in the design of boron-containing drugs.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Electronic and Steric Effects

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The target compound’s boronic ester at position 5 and chlorine at position 2 create a sterically accessible site for coupling. Electron-withdrawing groups (Cl, F) generally enhance reactivity by polarizing the boron-carbon bond .

- Positional Isomerism : The hydroxyl group at position 3 (target) vs. position 2 (5-(dioxaborolan-2-yl)pyridin-2-ol) affects regioselectivity in coupling reactions. For example, steric hindrance near the boronic ester may reduce reaction efficiency in certain cases .

Key Research Findings

- Electronic Hardness : Computational studies using parameters like absolute hardness (η) suggest that electron-withdrawing substituents (Cl, F) increase the compound’s electrophilicity, enhancing reactivity in cross-couplings .

- Crystallography : Tools like SHELX and OLEX2 have been critical in resolving the crystal structures of these compounds, confirming substituent positions and steric effects .

- Synthetic Challenges : Introducing hydroxyl groups without side reactions often requires protective groups (e.g., silyl ethers), as seen in related intermediates .

Biological Activity

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is a boron-containing compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews its biological activity based on recent studies and findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHBClO |

| Molecular Weight | 254.52 g/mol |

| CAS Number | 1443151-85-6 |

| Purity | ≥98.0% |

The biological activity of this compound primarily revolves around its role as an inhibitor of specific enzymes. Research indicates that it may interact with dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a target for neurodegenerative diseases and cancers.

Enzyme Inhibition Studies

In vitro assays have demonstrated that this compound exhibits nanomolar-level inhibitory activity against DYRK1A. The structure allows for effective binding to the active site of the enzyme, leading to a reduction in its phosphorylation activity.

Biological Activity Data

Recent pharmacological studies have highlighted the following biological activities:

- Antioxidant Properties : The compound showed significant antioxidant activity in various assays, including the Oxygen Radical Absorbance Capacity (ORAC) assay.

- Anti-inflammatory Effects : In BV2 microglial cells, the compound reduced pro-inflammatory responses induced by lipopolysaccharides (LPS).

- Anticancer Activity : Preliminary studies indicated that it might inhibit cell proliferation in cancer cell lines with an IC value in the low micromolar range.

Case Study 1: DYRK1A Inhibition

A study focused on the development of non-toxic DYRK1A inhibitors identified this compound as a promising candidate. The compound was synthesized and evaluated through classical docking studies followed by experimental validation. Results indicated potent inhibition with minimal cytotoxicity.

Case Study 2: Antioxidant and Anti-inflammatory Effects

In a separate investigation involving BV2 microglial cells treated with LPS, the compound exhibited a marked reduction in inflammatory cytokines. The results were quantified using ELISA assays to measure cytokine levels before and after treatment.

Q & A

Q. How is 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol synthesized, and what are the critical purity considerations?

- Methodological Answer : The compound is typically synthesized via Miyaura borylation, where a halogenated pyridine precursor undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂). Key steps include:

-

Precursor preparation : Use of 2-chloro-5-bromo-pyridin-3-ol as the starting material .

-

Catalytic system : Pd(dba)₂ or PdCl₂(dppf) with ligands like XPhos, in solvents such as THF or dioxane .

-

Purification : Column chromatography (silica gel, hexane/EtOAc) followed by recrystallization to achieve >95% purity.

-

Purity validation : NMR (¹H, ¹³C, ¹¹B) and LC-MS to confirm absence of residual palladium or unreacted boronic ester .

Table 1 : Representative Reaction Conditions for Synthesis

Catalyst Ligand Solvent Temperature (°C) Yield (%) Purity (%) Reference Pd(dba)₂ XPhos THF 80 78 97 PdCl₂ dppf Dioxane 90 82 95

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹¹B NMR : A singlet at δ ~30 ppm confirms the intact boronate ester .

- ¹H NMR : Peaks at δ 8.2–8.4 ppm (pyridine-H) and δ 1.3 ppm (pinacol methyl groups) .

- IR Spectroscopy : B-O stretching at ~1350 cm⁻¹ and O-H stretch (broad, ~3200 cm⁻¹) .

- X-ray Crystallography : Used to resolve ambiguities in regiochemistry; SHELX programs are recommended for structure refinement .

Advanced Research Questions

Q. How can the regioselectivity of Suzuki-Miyaura cross-coupling reactions involving this compound be optimized?

- Methodological Answer : Regioselectivity depends on steric and electronic factors:

-

Electronic effects : The electron-withdrawing Cl group directs coupling to the para position (C-5). DFT calculations (e.g., using Gaussian) can model charge distribution .

-

Catalyst tuning : Bulky ligands (e.g., SPhos) enhance selectivity for less hindered positions .

-

Solvent/base systems : Polar aprotic solvents (DMF) with weak bases (K₃PO₄) improve yields in meta-substituted products .

Table 2 : Ligand Effects on Regioselectivity

Ligand Coupling Position (C-) Yield (%) Reference XPhos 5 85 SPhos 3 72

Q. How do hygroscopicity and oxidation impact experimental reproducibility, and how can these be mitigated?

- Methodological Answer :

- Hygroscopicity : The boronate ester hydrolyzes in moisture to form boronic acid. Store under inert gas (Ar) with molecular sieves .

- Oxidation : The phenol group is prone to oxidation. Add antioxidants (BHT, 0.1 wt%) and avoid light .

- Handling : Use Schlenk techniques for air-sensitive reactions. Monitor degradation via TLC (Rf shift from 0.5 to 0.3 in 1:1 hexane/EtOAc) .

Q. What computational approaches predict the reactivity of this compound in C-H activation?

- Methodological Answer :

- DFT Calculations : Calculate Fukui indices (electrophilicity) at pyridine positions using software like ORCA. The C-5 position typically shows highest electrophilicity (f⁻ ≈ 0.15) .

- Molecular Dynamics (MD) : Simulate transition states in C-H borylation to identify rate-limiting steps (e.g., Ir-catalyzed pathways) .

- Hardness Parameters : Apply Parr-Pearson absolute hardness (η) to predict charge transfer in cross-coupling (η ≈ 4.5 eV for this compound) .

Q. How can conflicting NMR data (e.g., unexpected splitting) be resolved during structural validation?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR (VT-NMR) from 25°C to −40°C to freeze rotational isomerism of the boronate ester .

- COSY/NOESY : Identify through-space coupling between Cl and adjacent protons.

- Crystallographic Validation : Compare experimental XRD data (e.g., C–Cl bond length ~1.73 Å) with SHELXL-refined models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.